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Compound of Interest

Compound Name: 4-Bromo-3,5-difluorobenzoic acid

Cat. No.: B1279823

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3,5-difluorobenzoic acid (CAS No. 651027-00-8).[1][2] The information presented
herein is essential for the characterization and utilization of this compound in pharmaceutical
research and development, materials science, and synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-Bromo-3,5-
difluorobenzoic acid. While specific experimental data for this compound is not extensively
published, the following information is based on typical values for similar halogenated benzoic
acid derivatives and data from chemical suppliers.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.7-79 Singlet 2H Aromatic C-H
~13.0 Broad Singlet 1H Carboxylic Acid O-H

Note: The exact chemical shift of the carboxylic acid proton can vary depending on the solvent
and concentration.
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2C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (6) ppm

Assignment

~165-170 C=0 (Carboxylic Acid)
~160-163 (d, JC-F) C-F

~115-120 (d, JC-F) C-H

~110-115 C-Br

~130-135 C-COOH

Note: Due to the fluorine atoms, carbon signals will exhibit splitting (doublets), and the coupling

constants (JC-F) are a key characteristic.

Wavenumber (cm—?) Intensity Assignment

~2500-3300 Broad O-H stretch (Carboxylic Acid)
~1680-1710 Strong C=0 stretch (Carboxylic Acid)
~1550-1600 Medium C=C stretch (Aromatic)
~1200-1300 Strong C-O stretch

~1000-1100 Strong C-F stretch

~600-700 Medium C-Br stretch

Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion with 7°Br/

236/238 High ,

81Br isotopes)
219/221 Medium [M-OH]*
191/193 Medium [M-COOH]*
112 Medium [CeH2F2]*
75 Low [CeHs]*

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with
approximately equal intensity.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These
are generalized procedures and may require optimization based on the specific instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-3,5-difluorobenzoic acid
in a suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube. The concentration
may be adjusted to achieve an optimal signal-to-noise ratio.

e 'H NMR Acquisition:
o Place the NMR tube in the spectrometer.
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire the *H NMR spectrum using a standard pulse sequence. Typical parameters
include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition
time of 2-4 seconds.
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o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:

[e]

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

o

A larger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

o

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5
seconds.

o

Process the data similarly to the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 4-Bromo-3,5-difluorobenzoic acid directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:

[e]

Record a background spectrum of the empty ATR setup.

[e]

Record the sample spectrum.

o

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o

Typically, spectra are collected over a range of 4000-400 cm~® with a resolution of 4 cm~1.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 4-Bromo-3,5-difluorobenzoic acid in a

volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or

through a chromatographic system (e.g., GC-MS or LC-MS).

« lonization: Utilize a suitable ionization technique. Electron lonization (El) is common for GC-

MS, while Electrospray lonization (ESI) is typically used for LC-MS.

e Mass Analysis: The ionized molecules and their fragments are separated based on their

mass-to-charge ratio (m/z) by the mass analyzer.

o Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 4-Bromo-3,5-difluorobenzoic acid.
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Caption: Experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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